molecular formula C15H12Br2N2O2 B5157171 N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea

N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea

Cat. No.: B5157171
M. Wt: 412.08 g/mol
InChI Key: NVBYNIWJSJPMTF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to the phenyl ring and two bromine atoms attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea typically involves the reaction of 3-acetylaniline with 2,4-dibromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide, ammonia, and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Phenyl derivatives with reduced bromine content.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea is used as a building block in organic synthesis

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea involves its interaction with specific molecular targets. The acetyl group and bromine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-(2,4-dichlorophenyl)urea
  • N-(3-acetylphenyl)-N’-(2,4-difluorophenyl)urea
  • N-(3-acetylphenyl)-N’-(2,4-dimethylphenyl)urea

Uniqueness

N-(3-acetylphenyl)-N’-(2,4-dibromophenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. This makes it different from similar compounds with other halogen or alkyl substitutions.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2,4-dibromophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBYNIWJSJPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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